molecular formula C7H8N4 B3307688 Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine CAS No. 933722-68-0

Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine

Cat. No.: B3307688
CAS No.: 933722-68-0
M. Wt: 148.17
InChI Key: ZKSDCLIYOIEAQE-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine is a compound that belongs to the family of N-heterocyclic compounds, specifically pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a fused, rigid, and planar structure that contains both pyrazole and pyrimidine rings.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine is a member of the pyrazolo[1,5-a]pyrimidine (PP) family . This family of compounds has been identified as strategic for optical applications . They have also been found to have significant anticancer potential and enzymatic inhibitory activity . .

Mode of Action

It is known that the pp family, to which this compound belongs, has tunable photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Biochemical Pathways

The pp family of compounds, to which this compound belongs, has been found to have significant anticancer potential and enzymatic inhibitory activity . This suggests that these compounds may interact with biochemical pathways related to cancer progression and enzyme function.

Result of Action

The pp family of compounds, to which this compound belongs, has been found to have significant anticancer potential and enzymatic inhibitory activity . This suggests that these compounds may have a range of effects at the molecular and cellular level.

Action Environment

It is known that the pp family of compounds, to which this compound belongs, has tunable photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . This suggests that the action of these compounds may be influenced by environmental factors that affect these properties.

Future Directions

The future directions of research on Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine could involve the development of new synthetic routes and the study of its multiple applications . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidin-6-ylmethanamine typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at the 6-position. One common method involves the use of 5-amino-6-(phenydiazenyl)pyrazolo[1,5-a]pyrimidines, which undergoes a series of reactions to introduce the amine group at the 6-position . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to pyrazolo[1,5-a]pyrimidin-6-ylmethanamine include:

Uniqueness

This compound is unique due to its specific functionalization at the 6-position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-6-4-9-7-1-2-10-11(7)5-6/h1-2,4-5H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSDCLIYOIEAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933722-68-0
Record name {pyrazolo[1,5-a]pyrimidin-6-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine

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